4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
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Overview
Description
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out under mild conditions using solvents like acetonitrile or water, and catalysts such as copper(I) salts can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable processes such as microwave-assisted synthesis. This method offers advantages like reduced reaction times and higher yields . Additionally, the use of eco-friendly solvents and reagents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(1H-Tetrazol-5-yl)benzamide: Shares the tetrazole-benzamide structure but lacks the methyl and propyl substituents.
4-Methyl-N-(1H-tetrazol-5-yl)benzamide: Similar structure but without the propyl group.
Uniqueness: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity . These substituents can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable molecule for drug development .
Properties
CAS No. |
639047-26-0 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-methyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14,16,18) |
InChI Key |
DFXJGMNWGXLIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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